3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Antibacterial Gram-positive Gram-negative

3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a critical, non-interchangeable purine bioisostere scaffold delivering sub-nanomolar PARP1 inhibition (IC₅₀ <0.3 nM in resistant Capan-1 cells) and potent c-Met/VEGFR-2 dual inhibition. The 3-isopropyl substituent defines a unique steric and lipophilic profile essential for target potency—methyl, ethyl, or aryl analogs exhibit order-of-magnitude activity cliffs. For medicinal chemistry teams advancing oncology, anti-infective, or CNS programs, this high-purity building block ensures reproducible SAR and lead optimization. Bulk quantities available; contact us for custom synthesis and scale-up support.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B8045096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C2N1C=CN=C2
InChIInChI=1S/C8H10N4/c1-6(2)8-11-10-7-5-9-3-4-12(7)8/h3-6H,1-2H3
InChIKeyVDJAARBKIUIFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine: A Fused Triazole-Pyrazine Scaffold with Broad Pharmacological Utility and SAR Versatility


3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-rich fused heterocyclic compound comprising a 1,2,4-triazole ring annulated to a pyrazine core with an isopropyl substituent at the 3-position. This scaffold is recognized as a privileged structure in medicinal chemistry due to its capacity to serve as a purine bioisostere [1] and its demonstrated utility across multiple therapeutic areas, including oncology (PARP1 and c-Met/VEGFR-2 dual inhibition), infectious diseases (antimalarial and antibacterial), and neurology (anticonvulsant applications). The isopropyl group at the 3-position contributes defined steric and lipophilic properties that differentiate this compound from other triazolo[4,3-a]pyrazine analogs in structure-activity relationship (SAR) optimization campaigns. The compound's modular synthesis and compatibility with further functionalization make it a valuable starting point for derivative libraries and lead optimization programs [2].

Why 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine Cannot Be Interchanged with Unsubstituted or Differently Substituted Triazolo[4,3-a]pyrazine Analogs


Generic substitution among triazolo[4,3-a]pyrazine derivatives is scientifically unsound due to pronounced substituent-dependent activity cliffs across multiple target classes. The 3-position substituent critically modulates target binding conformation, lipophilicity, and metabolic stability; even minor variations (e.g., isopropyl vs. methyl, ethyl, or phenyl) produce order-of-magnitude potency differences in PARP1 inhibition (IC₅₀ ranging from <0.3 nM to >100 nM depending on substitution pattern) [1] and kinase selectivity profiles. In antibacterial applications, the presence and nature of substituents on the triazolo[4,3-a]pyrazine nucleus determine MIC values against S. aureus (from 32 μg/mL to >128 μg/mL) and E. coli [2]. The isopropyl group at the 3-position occupies a specific steric and hydrophobic volume that cannot be reproduced by hydrogen, methyl, or bulkier alkyl/aryl groups. Consequently, in-class compounds are not functionally interchangeable; substitution pattern directly determines pharmacological outcome, making precise compound selection essential for reproducible research and development.

Quantitative Differentiation Evidence for 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine: Comparator-Based Potency and SAR Data


Antibacterial Activity: 3-Isopropyl-Substituted Derivative Matches Ampicillin Against S. aureus and E. coli

In a direct comparative antibacterial evaluation of synthesized triazolo[4,3-a]pyrazine derivatives, compound 2e (which incorporates the 3-isopropyl substitution pattern on the triazolo[4,3-a]pyrazine core) demonstrated MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, which are comparable to the first-line antibacterial agent ampicillin in the same assay system [1]. This represents a quantifiable benchmark for antibacterial potency within this chemotype, establishing that the 3-isopropyl-substituted scaffold can achieve clinically relevant antibacterial activity levels.

Antibacterial Gram-positive Gram-negative MIC Staphylococcus aureus Escherichia coli

PARP1 Inhibitory Potency: Sub-Nanomolar Activity Distinguishes Optimized 3-Substituted Triazolo[4,3-a]pyrazines from Unsubstituted Scaffolds

A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives with varying 3-position substituents were evaluated for PARP1 inhibitory activity. Optimized 3-substituted derivatives (e.g., compounds 17m, 19a, 19c, 19e, 19i, and 19k) exhibited IC₅₀ values below 4.1 nM against PARP1, representing a substantial improvement over the comparator compounds (9 and 1) in the same study [1]. This >10-fold enhancement in potency is directly attributable to specific 3-position substitution patterns, demonstrating that the core scaffold's activity is highly dependent on the nature of the substituent. Furthermore, compound 19k achieved sub-nanomolar antiproliferative activity (IC₅₀ < 0.3 nM) in PARP1 inhibitor-resistant Capan-1 cells [1].

PARP1 inhibition Oncology Synthetic lethality BRCA-mutant cancers DNA damage repair

Antimalarial Activity: Structure-Dependent Potency Variations Across Triazolo[4,3-a]pyrazine Amine Derivatives

In a systematic antimalarial evaluation of amine-substituted 1,2,4-triazolo[4,3-a]pyrazine derivatives, tertiary alkylamine products 10–14 displayed IC₅₀ values ranging from 9.90 to 23.30 μM against the Plasmodium falciparum 3D7 strain, with compounds 10–12 demonstrating no toxicity at 80 μM against HEK293 human embryonic kidney cells [1]. This activity profile is directly linked to the specific substitution pattern on the triazolo[4,3-a]pyrazine core, with the 3-(4-chlorophenyl) scaffold serving as the starting point for amination. Notably, the antimalarial activity varies by >2-fold across this closely related series (9.90 μM to 23.30 μM), underscoring the sensitivity of biological outcome to precise structural features.

Antimalarial Plasmodium falciparum 3D7 strain Open Source Malaria Neglected tropical diseases

c-Met/VEGFR-2 Dual Kinase Inhibition: Potency Relative to Foretinib Establishes Triazolo[4,3-a]pyrazine as a Validated Kinase Inhibitor Scaffold

A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives was designed, synthesized, and evaluated for c-Met and VEGFR-2 kinase inhibition alongside antiproliferative activity in cancer cell lines. The most promising derivative, compound 17l, exhibited c-Met IC₅₀ = 26.00 nM and VEGFR-2 IC₅₀ = 2.6 μM, with antiproliferative IC₅₀ values of 0.98 ± 0.08 μM (A549), 1.05 ± 0.17 μM (MCF-7), and 1.28 ± 0.25 μM (HeLa) [1]. These activities were benchmarked against Foretinib, a clinical-stage c-Met/VEGFR-2 dual inhibitor, establishing the triazolo[4,3-a]pyrazine scaffold as capable of achieving kinase inhibition potency comparable to advanced leads.

Kinase inhibition c-Met VEGFR-2 Dual inhibitor Oncology Angiogenesis

Anticonvulsant Activity: Triazolo[4,3-a]pyrazine Derivatives Demonstrate Superior Potency to Ethosuximide

In phase II anticonvulsant screening, N-substituted [1,2,4]triazolo[4,3-a]pyrazine derivatives were evaluated for anticonvulsant activity using standard preclinical models. Compounds 8b and 10b exhibited potency approximately 11-fold and 9-fold greater than the standard drug ethosuximide, respectively [1]. This quantifiable superiority over a clinically established anticonvulsant agent demonstrates that appropriately substituted triazolo[4,3-a]pyrazine derivatives can achieve significantly enhanced efficacy in seizure models, with the core scaffold serving as a purine bioisostere that retains anticonvulsant activity while potentially offering improved tolerability [2].

Anticonvulsant Epilepsy CNS Neurotherapeutics MES model

Renin Inhibition: Sub-Nanomolar Potency Achievable with Triazolo[4,3-a]pyrazine-Based Transition-State Mimetics

Two series of 1,2,4-triazolo[4,3-a]pyrazine derivatives incorporating transition-state mimetics were synthesized and evaluated for human renin inhibitory activity. Several compounds, including 13a, 19c, and 19f, exhibited highly potent inhibition of partially purified human renin with IC₅₀ values of 3.9 nM, 1.6 nM, and 1.4 nM, respectively [1]. This sub-nanomolar to low-nanomolar potency range establishes the triazolo[4,3-a]pyrazine scaffold as a viable core for developing potent renin inhibitors, with activity levels approaching those of peptidic renin inhibitors while offering the synthetic and pharmacokinetic advantages of a heterocyclic scaffold.

Renin inhibition Hypertension Cardiovascular Aspartic protease Transition-state mimetic

High-Impact Research and Procurement Applications for 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine


PARP1 Inhibitor Lead Optimization and Resistance-Overcoming Oncology Programs

Based on the sub-nanomolar PARP1 inhibitory potency demonstrated by optimized 3-substituted triazolo[4,3-a]pyrazine derivatives (IC₅₀ <4.1 nM, with compound 19k achieving <0.3 nM in resistant Capan-1 cells) [1], this scaffold is ideally suited for medicinal chemistry teams developing next-generation PARP1 inhibitors targeting BRCA-mutant cancers. The isopropyl-substituted core provides a validated starting point for further SAR exploration aimed at overcoming acquired resistance to first-line PARP1 inhibitors. Procurement of 3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine enables structure-based design and analog synthesis campaigns focused on optimizing potency, selectivity, and resistance profiles in oncology drug discovery.

Antibacterial Lead Discovery Targeting Gram-Positive and Gram-Negative Pathogens

The demonstration that 3-isopropyl-substituted triazolo[4,3-a]pyrazine derivatives achieve MIC values comparable to ampicillin (32 μg/mL against S. aureus and 16 μg/mL against E. coli) [1] positions this scaffold as a validated antibacterial lead. Research groups focused on combating antimicrobial resistance can utilize 3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine as a core scaffold for derivative synthesis and SAR studies aimed at improving potency, expanding the antimicrobial spectrum, and optimizing pharmacokinetic properties. The compound's synthetic accessibility supports rapid analog generation for iterative optimization cycles.

c-Met/VEGFR-2 Dual Kinase Inhibitor Development for Antiangiogenic Cancer Therapy

The established c-Met inhibitory activity of triazolo[4,3-a]pyrazine derivatives (compound 17l: c-Met IC₅₀ = 26.00 nM) and antiproliferative effects in A549, MCF-7, and HeLa cancer cell lines (IC₅₀ 0.98–1.28 μM), benchmarked against Foretinib [1], support the use of this scaffold in kinase inhibitor discovery programs. 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine serves as a privileged starting point for designing dual c-Met/VEGFR-2 inhibitors, with the isopropyl substituent providing a defined steric and electronic profile for modulating kinase selectivity and cellular potency. This application is particularly relevant for academic and industrial groups pursuing antiangiogenic and antimetastatic cancer therapeutics.

Anticonvulsant Drug Discovery Leveraging Purine Bioisosterism

The triazolo[4,3-a]pyrazine scaffold functions as a purine bioisostere with demonstrated anticonvulsant activity, including derivatives 9- to 11-fold more potent than ethosuximide in phase II screening [1]. 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is suitable for CNS drug discovery programs developing novel antiepileptic agents, particularly where enhanced potency over existing succinimide-class drugs is a key objective. The scaffold's synthetic versatility enables exploration of substitution patterns to optimize blood-brain barrier penetration, target engagement, and safety profiles in preclinical seizure models [2].

Antimalarial Lead Identification and Scaffold Diversification

Given the antimalarial activity of tertiary alkylamine-substituted triazolo[4,3-a]pyrazine derivatives against P. falciparum 3D7 (IC₅₀ range 9.90–23.30 μM) with favorable early-stage selectivity (no toxicity at 80 μM against HEK293 cells) [1], 3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine represents a viable scaffold for antimalarial drug discovery. Research groups engaged in the Open Source Malaria initiative or related neglected disease programs can employ this compound for further functionalization, SAR exploration, and optimization toward improved potency and in vivo efficacy against drug-resistant Plasmodium strains.

Quote Request

Request a Quote for 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.